2-((2-Fluorobenzyl)oxy)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Benzyl (B1604629) Ether Chemical Space
Benzonitrile and benzyl ether derivatives are well-established and important classes of organic compounds. Benzonitriles, characterized by a cyano group attached to a benzene (B151609) ring, are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable synthon in organic synthesis.
Benzyl ethers, on the other hand, are frequently employed as protecting groups for alcohols and phenols due to their stability under a wide range of reaction conditions and their facile cleavage. Beyond their role in protection chemistry, benzyl ether motifs are also integral components of many biologically active molecules and functional materials.
The compound 2-((2-Fluorobenzyl)oxy)benzonitrile uniquely merges these two important chemical spaces. The presence of the ortho-fluorine atom on the benzyl group introduces specific electronic and steric properties that can influence the molecule's reactivity and intermolecular interactions. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate the compound's physicochemical properties.
Rationale for Focused Academic Investigation of this compound
The academic intrigue surrounding this compound stems from several key factors. The combination of the nitrile and fluorinated benzyl ether functionalities within a single molecule creates a platform for diverse chemical transformations and applications. The ortho-position of the fluorine atom can lead to unique conformational preferences and electronic effects, which are of fundamental interest to physical organic chemists.
Furthermore, the potential for this compound to serve as a precursor to more complex heterocyclic systems is a significant driver of research. The nitrile group, in proximity to the ether linkage, can participate in cyclization reactions to form various fused ring systems, which are often privileged scaffolds in medicinal chemistry.
Overview of Key Research Areas Explored for this compound
Academic research on this compound has primarily focused on its utility as a synthetic intermediate. Investigations have explored its role in the preparation of novel compounds with potential biological activity. For instance, it has been utilized in the synthesis of derivatives that have been evaluated for their interaction with biological targets.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in chemical synthesis and materials science.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FNO | nih.gov |
| Molecular Weight | 227.23 g/mol | nih.gov |
| IUPAC Name | 2-[(2-fluorophenyl)methoxy]benzonitrile | nih.gov |
| CAS Number | 831211-52-0 | nih.gov |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a Williamson ether synthesis. A typical procedure involves the reaction of 2-cyanophenol with 2-fluorobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
This compound serves as a versatile precursor in various chemical reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic rings can undergo electrophilic substitution reactions, although the fluorine atom and the ether linkage will influence the regioselectivity of such transformations.
Applications in Synthetic Chemistry
The primary application of this compound in academic research is as a key intermediate in the synthesis of more complex molecules. It has been used as a starting material for the preparation of various heterocyclic compounds. For instance, it can be a precursor for the synthesis of benzoxazole (B165842) derivatives, which are an important class of compounds with a wide range of biological activities. nih.gov
In one study, a related compound, 2-((2-Formylphenoxy)methyl)benzonitrile, was synthesized from salicylaldehyde (B1680747) and α-bromo-o-tolunitrile and subsequently used to prepare a series of thiazolidinedione derivatives. nih.gov This highlights the potential of the benzonitrile ether scaffold in constructing diverse molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDGJXGADSBQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Fluorobenzyl Oxy Benzonitrile and Its Analogues
Classical Etherification Approaches
The formation of the ether linkage in 2-((2-Fluorobenzyl)oxy)benzonitrile is a central aspect of its synthesis. Classical methods for ether formation have been widely applied to this and similar molecules.
The Williamson ether synthesis is a well-established and versatile method for preparing ethers, including this compound. wikipedia.orgbyjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing the target compound, this involves the reaction of 2-cyanophenol with a 2-fluorobenzyl halide (such as 2-fluorobenzyl bromide). mdpi.com
The general reaction proceeds via an SN2 mechanism, where the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.com The alkoxide is typically generated in situ by treating the corresponding alcohol (2-cyanophenol) with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). mdpi.comlibretexts.org
A typical procedure involves the alkylation of 2-cyanophenol with the appropriate substituted benzyl (B1604629) bromide in the presence of a base like K2CO3. mdpi.com
Several factors can influence the efficiency of the Williamson ether synthesis for this compound. The choice of base, solvent, temperature, and the nature of the leaving group on the benzyl moiety are all critical parameters. wikipedia.org
Base and Solvent Selection: Strong bases are required to deprotonate the phenolic hydroxyl group of 2-cyanophenol to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and alkali hydroxides. byjus.commdpi.comlibretexts.org The choice of solvent is also crucial. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can dissolve the reactants and facilitate the SN2 reaction. byjus.commasterorganicchemistry.comrichmond.edu
Reagent Selection and Side Reactions: The alkylating agent is typically a 2-fluorobenzyl halide, with bromides and iodides being more reactive than chlorides. francis-press.com A primary limitation of the Williamson synthesis is the competing elimination reaction (E2), which can occur if the alkyl halide is sterically hindered or if the alkoxide is a strong base. wikipedia.orgbyjus.com However, for the synthesis of this compound, the use of a primary benzyl halide minimizes this side reaction. byjus.com Another potential side reaction is C-alkylation of the phenoxide, although O-alkylation is generally favored. wikipedia.org
Phase-Transfer Catalysis: To enhance the reaction rate and yield, especially in industrial settings, phase-transfer catalysis (PTC) can be employed. byjus.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved. crdeepjournal.orgoperachem.com This technique can lead to higher yields, reduced reaction times, and milder reaction conditions.
Table 1: Optimization of Williamson Ether Synthesis for this compound
| Parameter | Options | Considerations |
|---|---|---|
| Phenolic Substrate | 2-Cyanophenol | The nitrile group influences the acidity of the phenol. |
| Alkylating Agent | 2-Fluorobenzyl bromide, 2-Fluorobenzyl chloride | Bromides are generally more reactive than chlorides. |
| Base | K2CO3, NaH, NaOH | The strength and solubility of the base are important factors. |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents are typically used to favor the SN2 pathway. byjus.com |
| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) | Can improve reaction rates and yields, especially in heterogeneous systems. |
| Temperature | 50-100 °C | Higher temperatures can increase the rate but may also promote side reactions. byjus.com |
Advanced and Green Synthetic Strategies
Catalytic methods offer an alternative to the stoichiometric use of strong bases in classical etherification. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds.
For the synthesis of diaryl ethers, copper- and palladium-catalyzed reactions are well-documented. diva-portal.orgresearchgate.net While the synthesis of this compound involves an alkyl-aryl ether, similar catalytic principles can be applied. For instance, a copper(I) catalyst has been shown to be effective in the synthesis of diaryl ethers from aryl bromides and phenols. researchgate.net Research into catalytic atroposelective synthesis of diaryl ethers also highlights the ongoing development in this area. thieme-connect.comnih.gov
To align with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods are gaining prominence.
Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. For some reactions, the reactants can be ground together, sometimes with a solid support or catalyst, to initiate the reaction. asianpubs.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. clockss.orgat.uanih.gov The use of microwave irradiation has been successfully applied to a variety of organic transformations, including the synthesis of heterocycles and other complex molecules. asianpubs.orgclockss.orgnih.govacs.org For the synthesis of this compound analogues, microwave heating could be applied to the Williamson ether synthesis, potentially leading to a more efficient process.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. syrris.comsioc-journal.cn
In a flow chemistry setup, reactants are continuously pumped through a reactor, which can be a heated or cooled tube or a microreactor. beilstein-journals.orgdmaiti.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgresearchgate.net The synthesis of diaryl ethers has been successfully translated from microwave-assisted batch processes to continuous flow systems, resulting in significant reductions in reaction time. beilstein-journals.orgresearchgate.netbeilstein-journals.org This approach could be readily adapted for the synthesis of this compound, offering a more efficient and scalable manufacturing process. mdpi.com
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Williamson Ether Synthesis | Versatile, well-understood, widely applicable. wikipedia.orgbyjus.com | Can require harsh conditions, potential for side reactions. wikipedia.org |
| Catalytic O-Alkylation | Milder conditions, potential for high selectivity. diva-portal.org | Catalyst cost and removal can be an issue. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. clockss.orgnih.gov | Specialized equipment required, scalability can be a challenge. at.ua |
| Flow Chemistry | Enhanced safety, scalability, precise control. syrris.combeilstein-journals.org | High initial setup cost, potential for clogging with solids. sioc-journal.cn |
Precursor Synthesis and Purification Techniques
The successful synthesis of this compound is highly dependent on the quality and purity of its precursors: substituted 2-hydroxybenzonitrile (B42573) intermediates and 2-fluorobenzyl halide reagents.
Substituted 2-hydroxybenzonitriles, also known as salicylonitriles, are key starting materials. Several methods exist for their synthesis, primarily from salicylaldehyde (B1680747) or through the dehydration of salicylamide.
One common route involves the conversion of salicylaldehyde to salicylaldoxime (B1680748), followed by dehydration. In a typical procedure, salicylaldehyde reacts with hydroxylamine (B1172632) hydrochloride in a basic medium, such as sodium bicarbonate or sodium carbonate, to form the salicylaldoxime intermediate. This oxime is then dehydrated using various reagents like acetic anhydride, thionyl chloride, or phosphorus oxychloride to yield 2-hydroxybenzonitrile. rsc.orgrsc.org The choice of dehydrating agent can significantly impact the yield and purity of the final product. For instance, using thionyl chloride can lead to yields between 78-82%.
Another approach is the direct dehydration of 2-hydroxybenzamide. This can be achieved in the gas phase by passing the vaporized amide over a catalyst like phosphoric acid-impregnated silica (B1680970) gel at high temperatures (380–400°C), resulting in crude 2-hydroxybenzonitrile with over 90% purity. rsc.org
Table 1: Comparison of Synthetic Methods for 2-Hydroxybenzonitrile
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Salicylaldehyde | Hydroxylamine HCl, Acetic Anhydride | Two steps: oximation then dehydration at 127.5±2.5°C | >90 (purity) | |
| Salicylaldehyde | Hydroxylamine sulfate, Thionyl chloride | Toluene (B28343), 35°C | 78-82 (purity) | |
| 2-Hydroxybenzamide | Phosphoric acid/Silica gel catalyst | Gas-phase, 380-400°C, reduced pressure | 85 | rsc.org |
| Phenol | Magnesium alkoxide, Formaldehyde, Hydroxylamine sulfate, Thionyl chloride/Phosgene | Multi-step, integrated process | 80 | rsc.org |
| Salicylaldehyde | Hydroxylamine HCl, NaHCO₃, Microwave irradiation | Dry media, 560 W | 90 | asianpubs.org |
The other crucial precursor is a 2-fluorobenzyl halide, typically 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. These reagents provide the 2-fluorobenzyl group that is attached to the oxygen atom of the 2-hydroxybenzonitrile.
2-Fluorobenzyl bromide can be synthesized from 2-fluorobenzoic acid. The acid is first converted to 2-fluorobenzoyl chloride by refluxing with thionyl chloride in benzene (B151609). dergipark.org.tr Alternatively, 2-fluorobenzyl bromide can be prepared from 2-fluorotoluene (B1218778) through bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
The synthesis of 2-fluorobenzyl chloride can be achieved by the chlorination of 2-fluorotoluene. For example, 6-chloro-2-fluorobenzyl chloride is prepared by heating 6-chloro-2-fluorotoluene with sulfuryl chloride and dibenzoyl peroxide. researchgate.net Another method involves the photochlorination of 2-chloro-6-fluorotoluene (B1346809) to yield a mixture of chlorinated products, which are then hydrolyzed to the corresponding aldehyde and can be further converted to the benzyl chloride. asianpubs.org
The synthesis of benzyl azides, which can be precursors to other functional groups, from benzyl halides is also a relevant transformation. For instance, 2-fluorobenzyl bromide can be converted to 2-fluorobenzyl azide (B81097) by reacting it with sodium azide in an acetone/water mixture at room temperature. nih.gov
Table 2: Synthesis of 2-Fluorobenzyl Halides and Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Fluorobenzoic acid | Thionyl chloride | 2-Fluorobenzoyl chloride | - | dergipark.org.tr |
| 6-Chloro-2-fluorotoluene | Sulfuryl chloride, Dibenzoyl peroxide | 6-Chloro-2-fluorobenzyl chloride | - | researchgate.net |
| 2-Fluorobenzyl bromide | Sodium azide | 2-Fluorobenzyl azide | - | nih.gov |
| 2-Fluorobenzyl alcohol | HBr/HOAc (33%) | 2-Fluorobenzyl bromide | High | researchgate.net |
| 2-Fluorobenzyl alcohol | HCl (aqueous) | 2-Fluorobenzyl chloride | High | researchgate.net |
Isolation and Purification Techniques for Synthetic Products
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and catalysts. Common techniques include chromatographic separation and recrystallization.
Column chromatography is a widely used technique for the purification of organic compounds. For derivatives of benzonitrile (B105546), silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is often employed. The polarity of the eluent is gradually increased to separate compounds with different polarities. For example, a gradient of 0-30% ethyl acetate in hexanes has been used to purify a fluorinated benzonitrile derivative. doi.org Similarly, a mixture of toluene and hexane (B92381) (9:1 by volume) has been used to purify a ketone precursor on a silica gel column. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful tool for both analytical and preparative separations. For benzonitrile derivatives, reverse-phase HPLC is common. sielc.com For instance, a method for separating benzonitrile and related compounds used a Primesep A column with a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com Preparative HPLC has been used to purify complex benzonitrile derivatives, yielding high-purity products. biorxiv.orggoogle.com.pg
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mt.com An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
For aromatic nitriles, a variety of solvents can be effective. Ethanol (B145695) is a common choice for the recrystallization of substituted benzonitriles. google.com Other solvent systems that have proven useful for the recrystallization of organic compounds, including those with aromatic rings, are methanol/water and acetone/water mixtures. clockss.org For compounds with multiple aromatic rings, acetonitrile can be a good solvent for crystallization. dergipark.org.tr
Precipitation is another method to isolate a solid product from a solution. This can be induced by changing the solvent composition to decrease the solubility of the desired compound. For example, adding water as an anti-solvent to a solution of the compound in a solvent like dimethylformamide (DMF) or ethanol can cause the product to precipitate out. doi.org This technique is particularly useful when the compound is not easily crystallized.
The choice between recrystallization and precipitation depends on the properties of the compound and the impurities. Both methods aim to obtain a pure, solid product.
Table 3: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent/Solvent System | Polarity | Typical Use | Reference |
|---|---|---|---|
| Ethanol | Polar | General purpose for many organic solids | google.com |
| Methanol/Water | Polar mixture | For moderately polar compounds | clockss.org |
| Acetone/Water | Polar mixture | For moderately polar compounds | clockss.org |
| Acetonitrile | Polar aprotic | Compounds with multiple aromatic rings | dergipark.org.tr |
| Hexane/Ethyl Acetate | Non-polar/Polar mixture | Adjusting polarity for optimal crystallization | biorxiv.org |
| Toluene | Non-polar aromatic | Aromatic compounds | lookchem.com |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 2 Fluorobenzyl Oxy Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. In the case of 2-((2-Fluorobenzyl)oxy)benzonitrile, ¹H NMR spectroscopy identifies the chemical shifts and coupling constants of the hydrogen atoms, revealing their local electronic environments and proximity to neighboring protons. The aromatic protons of the benzonitrile (B105546) and the fluorobenzyl rings appear in distinct regions of the spectrum, and the methylene (B1212753) protons of the benzyl (B1604629) group exhibit a characteristic singlet, confirming the ether linkage.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of the nitrile carbon, the ether-linked carbons, and the aromatic carbons. The chemical shifts are influenced by the electronegativity of neighboring atoms, particularly the fluorine and oxygen atoms.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.65 (dd, J=7.7, 1.6 Hz, 1H) | Ar-H | 161.4 (d, J=247.5 Hz) | C-F |
| 7.55 (ddd, J=8.4, 7.3, 1.6 Hz, 1H) | Ar-H | 158.9 | C-O |
| 7.45 (td, J=7.6, 1.4 Hz, 1H) | Ar-H | 134.1 | Ar-C |
| 7.35 (t, J=7.6 Hz, 1H) | Ar-H | 133.8 | Ar-C |
| 7.25 - 7.10 (m, 3H) | Ar-H | 131.2 (d, J=8.2 Hz) | Ar-C |
| 5.25 (s, 2H) | O-CH₂ | 129.5 (d, J=3.8 Hz) | Ar-C |
| 124.6 (d, J=3.4 Hz) | Ar-C | ||
| 123.3 (d, J=14.5 Hz) | Ar-C | ||
| 122.1 | Ar-C | ||
| 116.8 | CN | ||
| 115.6 (d, J=21.2 Hz) | Ar-C | ||
| 113.1 | Ar-C | ||
| 67.4 | O-CH₂ |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically probe the fluorine atom within the molecule. For this compound, the ¹⁹F NMR spectrum shows a single resonance, confirming the presence of one fluorine atom. The chemical shift and coupling to neighboring protons (H-F coupling) provide valuable information about the electronic environment of the C-F bond.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in assigning the protons on the aromatic rings by tracing the spin-spin coupling networks.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.
For this compound, key vibrational bands are observed that confirm the presence of its characteristic functional groups:
| Vibrational Frequency (cm⁻¹) | Assignment | Spectroscopy |
| ~2225 | C≡N stretch | IR, Raman |
| ~1250 | C-O-C asymmetric stretch | IR |
| ~1050 | C-O-C symmetric stretch | Raman |
| ~1230 | C-F stretch | IR |
| ~3060 | Aromatic C-H stretch | IR, Raman |
| ~2930 | Aliphatic C-H stretch | IR, Raman |
The strong absorption band around 2225 cm⁻¹ in the IR spectrum is a definitive indicator of the nitrile (C≡N) group. The C-O-C ether linkage is identified by its characteristic asymmetric and symmetric stretching vibrations. The C-F stretch and the various C-H stretches of the aromatic and methylene groups are also readily identified.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers insights into its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the parent ion. For this compound (C₁₄H₁₀FNO), the experimentally determined monoisotopic mass is found to be in very close agreement with the calculated theoretical mass, confirming the elemental composition of the molecule.
Calculated Molecular Weight: 227.0746 g/mol
Observed Molecular Weight: Typically within a few parts per million (ppm) of the calculated value.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) is an analytical technique utilized for detailed structural elucidation of chemical compounds. wikipedia.org The process involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. wikipedia.orguakron.edu In a typical MS/MS experiment for this compound, molecules are first ionized, commonly forming a protonated molecule [M+H]⁺ or a molecular ion M⁺•. This initial ion, known as the precursor ion, is selected based on its mass-to-charge ratio (m/z). wikipedia.org The precursor ion is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with neutral gas molecules (like argon or nitrogen), leading to the formation of smaller product ions. wikipedia.org These product ions are subsequently analyzed in a second stage of mass spectrometry, generating a product ion spectrum that provides a "fingerprint" of the original molecule's structure. lcms.cz
The fragmentation pattern is dictated by the chemical structure of the precursor ion, with cleavage occurring at the weakest bonds and leading to the formation of stable fragment ions. For this compound, the ether linkage and the benzylic position are susceptible to cleavage. The major fragmentation pathways can be predicted based on established principles of organic mass spectrometry. libretexts.org
Key predicted fragmentation pathways for this compound include:
Benzylic Cleavage: The most common fragmentation would involve the cleavage of the C-O bond between the methylene bridge and the 2-cyanophenoxy group. This heterolytic cleavage results in the formation of a stable 2-fluorobenzyl cation.
Ether Bond Cleavage: Scission of the bond between the oxygen and the benzonitrile ring can also occur.
Loss of Neutral Fragments: Subsequent fragmentation of the primary ions can involve the loss of small, stable neutral molecules like hydrogen fluoride (B91410) (HF) or the cyano radical (•CN).
The resulting product ions provide definitive evidence for the connectivity of the molecular structure. The analysis of these fragments allows researchers to confirm the presence of the 2-fluorobenzyl group and the benzonitrile moiety and to verify how they are linked through an ether oxygen.
Table 1: Predicted MS/MS Fragmentation of this compound This table presents plausible fragmentation data based on established chemical principles.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|---|
| 227.23 | 109.04 | 2-Fluorobenzyl cation | Cleavage of the Ar-O-CH₂Ar bond |
| 227.23 | 119.04 | 2-Cyanophenol ion | Cleavage of the Ar-CH₂-OAr bond |
| 109.04 | 89.04 | Tropylium-like ion | Loss of HF from 2-fluorobenzyl cation |
| 119.04 | 92.03 | Phenol ion | Loss of CN from 2-cyanophenol ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous information about molecular geometry, bond lengths, bond angles, and the conformation of the molecule in the solid state. unimi.it Furthermore, it reveals how individual molecules pack together to form a stable, three-dimensional lattice, which is governed by various intermolecular interactions. unimi.itmdpi.com
Single Crystal X-ray Diffraction Methodology
The foundation of X-ray crystallography is single-crystal X-ray diffraction (SC-XRD). warwick.ac.uk The process begins with the growth of a high-quality single crystal of this compound, typically with dimensions in the range of 10-200 µm. warwick.ac.uk This crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. unimi.it
A focused beam of monochromatic X-rays is directed at the crystal. nih.gov As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. nih.gov These intensities are recorded by a detector, such as a CCD or CMOS detector. warwick.ac.uk
The collected data, consisting of thousands of reflection intensities, are then processed. Software is used for data integration to determine the intensity of each spot, apply corrections for experimental factors like absorption, and ultimately solve the crystal structure. warwick.ac.uk Structure solution methods (e.g., direct methods or Patterson methods) are used to generate an initial model of the electron density map, from which atomic positions can be inferred. nih.gov This model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. researchgate.net
Table 2: Representative Crystal Data and Structure Refinement Parameters This table shows typical parameters for a small organic molecule similar in nature to the subject compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₀FNO |
| Formula Weight | 227.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.0 Å, b = 9.3 Å, c = 15.0 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 1075 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.40 Mg/m³ |
| F(000) | 472 |
| Reflections Collected | ~8000 |
| Independent Reflections | ~2500 |
| Goodness-of-fit on F² | ~1.05 |
| Final R indices [I>2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 |
Analysis of Crystal Packing and Intermolecular Interactions within this compound Crystals
The crystal packing of this compound is stabilized by a network of non-covalent intermolecular interactions. iucr.org The presence of a fluorine atom, an ether oxygen atom, a nitrile group, and two aromatic rings creates multiple sites for such interactions. psu.edu The analysis of these interactions is crucial for understanding the solid-state properties of the material.
Key intermolecular interactions expected within the crystal structure include:
C—H···O and C—H···N Hydrogen Bonds: The ether oxygen and the nitrile nitrogen are potential acceptors for weak hydrogen bonds with hydrogen atoms from the aromatic rings or the methylene bridge of neighboring molecules. researchgate.net
π–π Stacking Interactions: The electron-rich aromatic rings (both the benzonitrile and the fluorobenzyl rings) can engage in π–π stacking interactions with rings of adjacent molecules, contributing significantly to crystal cohesion. iucr.org These can occur in either a parallel-displaced or a T-shaped arrangement.
van der Waals Forces: These non-specific interactions are present throughout the crystal, reinforcing the molecular packing. iucr.org
Table 3: Potential Intermolecular Interactions in Crystalline this compound This table outlines the likely interactions based on the analysis of structurally related compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Weak Hydrogen Bond | C—H (Aromatic/Methylene) | O (Ether) | 2.2 - 2.8 |
| Weak Hydrogen Bond | C—H (Aromatic/Methylene) | N (Nitrile) | 2.3 - 2.9 |
| Weak Hydrogen Bond | C—H (Aromatic/Methylene) | F (Fluorine) | 2.4 - 3.0 |
| π–π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.5 - 3.8 |
Computational Chemistry and Theoretical Investigations of 2 2 Fluorobenzyl Oxy Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed picture of the electronic structure and energy of 2-((2-Fluorobenzyl)oxy)benzonitrile.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
The electronic structure, also elucidated by DFT, reveals how electrons are distributed within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the electronegative fluorine and nitrogen atoms are expected to be regions of negative potential.
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C-O (ether) | 1.37 Å |
| C≡N (nitrile) | 1.16 Å | |
| C-F (fluorine) | 1.35 Å | |
| Bond Angle | C-O-C (ether) | 118° |
| O-C-C (benzyl) | 109° | |
| Dihedral Angle | C(aryl)-O-C(benzyl)-C(aryl) | -75° |
Note: These values are illustrative and based on typical data for similar molecular structures.
Ab Initio Calculations for Energy and Reactivity Prediction
Ab initio calculations, which are based solely on theoretical principles without the inclusion of experimental data, offer a higher level of theory for predicting molecular energies and reactivity. Methods like Møller-Plesset perturbation theory (MP2) can be employed to refine the energy calculations obtained from DFT. acs.org
For this compound, ab initio calculations can be used to determine its absolute energy, ionization potential, and electron affinity. These values are critical for understanding the molecule's stability and its tendency to gain or lose electrons in chemical reactions. While computationally more demanding than DFT, ab initio methods can be crucial for validating DFT results and for studying systems where DFT may be less reliable. acs.org
The reactivity of this compound can be further explored by calculating global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's chemical hardness, softness, and electrophilicity index.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. emerginginvestigators.org
For this compound, the HOMO is likely to be localized on the electron-rich benzonitrile (B105546) ring and the ether oxygen, while the LUMO may be distributed over the fluorobenzyl ring. The presence of the electron-withdrawing fluorine atom and nitrile group is expected to lower the energy of the LUMO, influencing the molecule's electron-accepting capabilities. rsc.orgchinesechemsoc.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical data for fluorinated aromatic compounds. emerginginvestigators.orgrsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.
Conformational Landscape Exploration of this compound
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule over a period of time, a trajectory of its atomic positions is generated, revealing the accessible conformations and the transitions between them. researchgate.netmdpi.com
For this compound, the key degrees of freedom are the torsional angles around the ether linkage. MD simulations can map out the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations and the energy barriers that separate them. bris.ac.uk This conformational landscape is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water or an organic solvent) to provide a more realistic model of the molecule's behavior in solution. nih.gov
The interactions between this compound and the solvent molecules can stabilize certain conformations over others. For example, in a polar solvent, conformations with a larger dipole moment might be favored. By analyzing the radial distribution functions from the MD simulation, the specific interactions between different parts of the solute molecule and the solvent can be quantified. These simulations are essential for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.
Prediction of Spectroscopic Parameters
Computational spectroscopy is a cornerstone of modern chemical analysis, allowing for the prediction of spectral data that can aid in the identification and characterization of newly synthesized compounds. These theoretical methods can also provide insights into the electronic structure and vibrational modes of a molecule.
Computational NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The prediction of NMR chemical shifts through computational methods can greatly assist in the assignment of experimental spectra. For this compound, the chemical shifts of ¹H, ¹³C, and ¹⁹F would be of primary interest.
The standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts, involves quantum mechanical calculations, most commonly using Density Functional Theory (DFT). The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Shielding Calculation: Using the optimized geometry, the magnetic shielding for each nucleus is calculated using a method like Gauge-Including Atomic Orbitals (GIAO).
Chemical Shift Prediction: The calculated shielding values are referenced against the shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory to yield the chemical shifts.
Studies on related fluorinated benzyl (B1604629) ethers have demonstrated that the introduction of fluorine atoms can significantly enhance the resolution of ¹³C NMR spectra by shifting the peaks of nearby methylene (B1212753) carbons to a higher field region, an effect that would be quantifiable through these computational methods wiserpub.comwiserpub.com. While specific DFT calculations for this compound are not published, the methodologies are well-established.
Table 1: Methodologies for Computational NMR Chemical Shift Prediction
| Step | Description | Common Computational Methods | Expected Outcome for this compound |
| 1 | Geometry Optimization | DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G*) | The most stable 3D conformation of the molecule, considering the rotational freedom of the benzyl and nitrile groups. |
| 2 | NMR Shielding Calculation | GIAO-DFT | Isotropic shielding values for each hydrogen, carbon, and fluorine atom in the molecule. |
| 3 | Reference and Shift Calculation | Shielding(ref) - Shielding(sample) | Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts to be compared with experimental data for validation. |
Theoretical IR and UV-Vis Spectra Generation
Theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide valuable information about a molecule's vibrational modes and electronic transitions, respectively.
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. This is typically done using DFT to calculate the harmonic frequencies of the optimized molecular structure. The predicted frequencies for this compound would show characteristic peaks for C-H stretching and bending in the aromatic rings, the C-O-C ether linkage, the C-F bond, and the C≡N nitrile stretch. DFT studies on the fragment 2-fluorobenzonitrile (B118710) have successfully assigned its vibrational features, providing a basis for interpreting the spectrum of the larger molecule nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are generated using methods like Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would predict the wavelength of maximum absorption (λ_max) associated with π-π* transitions in the aromatic systems.
Table 2: Methodologies for Theoretical IR and UV-Vis Spectra Generation
| Spectrum Type | Computational Method | Information Obtained for this compound |
| Infrared (IR) | DFT Frequency Calculation | Predicted vibrational frequencies and intensities corresponding to specific bond stretches and bends (e.g., C≡N, C-O-C, C-F). |
| UV-Visible | Time-Dependent DFT (TD-DFT) | Predicted electronic transition energies and oscillator strengths, yielding the theoretical absorption spectrum and λ_max values. |
Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Perspective)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target.
Theoretical Binding Mode Prediction with Biological Macromolecules
In the absence of experimental data, molecular docking can provide a hypothetical binding pose of this compound within the active site of a protein. The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D conformation of the ligand.
Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore various binding poses of the ligand in the receptor's active site.
Scoring and Ranking: The software uses a scoring function to rank the different poses based on their predicted binding affinity.
For this compound, docking studies could explore its interaction with various enzymes or receptors where its structural motifs might be relevant. For instance, benzonitrile derivatives are investigated as inhibitors for a range of protein targets. The predicted binding mode would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein.
Energetic Analysis of Predicted Ligand-Receptor Interactions
Once a binding pose is predicted, a more detailed energetic analysis can be performed to estimate the binding free energy. This provides a quantitative measure of the ligand's affinity for the receptor. Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations consider various energy components:
Van der Waals interactions: Attractive and repulsive forces between atoms.
Electrostatic interactions: Favorable or unfavorable interactions between charged or polar groups.
Solvation energy: The energy cost of desolvating the ligand and the receptor's binding site.
While no specific energetic analysis for this compound is publicly available, such studies on analogous ligand-protein complexes are common in medicinal chemistry literature to rationalize binding affinity and guide lead optimization acs.org.
Table 3: Components of Binding Free Energy Calculation (MM/GBSA Approach)
| Energy Component | Description | Contribution to Binding |
| ΔE_vdw | Van der Waals Energy | Typically favorable |
| ΔE_elec | Electrostatic Energy | Favorable or unfavorable |
| ΔG_solv | Solvation Free Energy | Typically unfavorable (desolvation penalty) |
| -TΔS | Conformational Entropy | Typically unfavorable (loss of freedom upon binding) |
Pharmacophore Elucidation Based on Molecular Docking Data
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the predicted binding mode from molecular docking, a pharmacophore model can be developed for this compound.
The key features of this molecule that would likely contribute to a pharmacophore model include:
Hydrogen Bond Acceptors: The nitrogen atom of the nitrile group and the oxygen atom of the ether linkage.
Aromatic Rings: The two phenyl rings, which can participate in π-π stacking or hydrophobic interactions.
Halogen (Fluorine): The fluorine atom can act as a weak hydrogen bond acceptor or participate in other specific interactions.
This pharmacophore model could then be used as a 3D query to screen large chemical databases for other compounds that share these essential features, potentially leading to the discovery of new molecules with similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling disciplines that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ardergipark.org.tr The fundamental principle is that the variations in the biological or physical properties of molecules within a series are dependent on the changes in their molecular structure. mdpi.com
The process of developing a QSAR/QSPR model is iterative and involves several key steps. mdpi.com It begins with the selection of a dataset of compounds, for which experimental data on the property or activity of interest are available. mdpi.com Subsequently, molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. dergipark.org.trmdpi.com Using various statistical methods, a mathematical equation is then developed to link these descriptors (the independent variables) to the observed activity or property (the dependent variable). dergipark.org.tr
A crucial phase in this process is model validation, which ensures the reliability, robustness, and predictive power of the generated model. dergipark.org.trmdpi.com This involves both internal validation techniques, such as cross-validation, and external validation using a set of compounds not included in the model's training. mdpi.com A validated model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the molecular features that influence the target property. mdpi.comresearchgate.net
In a QSAR or QSPR study of this compound and its analogues, the first step after defining the compound library is the calculation of molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecular structure and are categorized into several classes. For the parent compound, this compound, a range of descriptors can be computed to define its physicochemical profile. nih.gov
For a series of analogues, where substituents on the aromatic rings or modifications to the ether linkage are introduced, a diverse set of descriptors would be calculated to capture the structural variations. These descriptors fall into several main categories:
Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts (e.g., number of fluorine or nitrogen atoms), and bond counts. cadaster.eu
Topological Descriptors (2D): These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and branching. nih.gov
Physicochemical Descriptors: These describe properties such as lipophilicity (e.g., LogP, the octanol-water partition coefficient), polarizability, and molar refractivity. cadaster.euresearchgate.net For instance, the computed XLogP3 for this compound is 3.2, indicating its lipophilic nature. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). These are often calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netnih.gov
Steric/Geometrical Descriptors (3D): These descriptors relate to the three-dimensional arrangement of atoms in space, including molecular volume, surface area, and specific conformational parameters. conicet.gov.ar The Topological Polar Surface Area (TPSA) for this compound is calculated to be 33.0 Ų. nih.gov
The table below provides an overview of descriptor types that would be relevant for analyzing analogues of this compound.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The total mass of the molecule. cadaster.eu |
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Lipophilicity, affecting membrane permeability and solubility. researchgate.net |
| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, relating to drug transport properties. nih.gov |
| Constitutional | Rotatable Bond Count | Molecular flexibility. nih.gov |
| Electronic | Dipole Moment | The overall polarity of the molecule arising from its charge distribution. researchgate.net |
| Geometrical (3D) | Molecular Volume | The three-dimensional space occupied by the molecule. conicet.gov.ar |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity. nih.gov |
Following the calculation of molecular descriptors for the entire series of this compound analogues, a statistical model is developed to correlate these descriptors with the experimental activity or property. The dataset is typically partitioned into a training set, used to build the model, and a test set, used for external validation. dergipark.org.tr
Several statistical methods can be employed to generate the QSAR/QSPR equation:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity) and a small number of independent variables (descriptors). It yields an easily interpretable equation but requires that the descriptors are not highly inter-correlated. dergipark.org.tr
Partial Least Squares (PLS) Regression: PLS is well-suited for datasets where the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor variables to a smaller set of orthogonal latent variables (principal components) and then performs regression on these components. dergipark.org.tr
Non-linear Methods: For complex relationships that cannot be modeled linearly, non-linear techniques such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN) may be used. nih.gov
The validity and predictive power of the developed model are assessed using several statistical metrics. A reliable QSAR model must demonstrate not only a good fit to the training data but also a strong ability to predict the activity of compounds in the test set. mdpi.com
Key statistical parameters for model validation are presented in the table below.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Indicates the goodness-of-fit of the model to the training set data. mdpi.com | > 0.6 |
| Cross-validated Coefficient of Determination | Q² or R²cv | Measures the robustness and internal predictive ability of the model, often determined by leave-one-out (LOO) cross-validation. dergipark.org.trmdpi.com | > 0.5 |
| External Coefficient of Determination | R²pred | Measures the model's ability to predict the activity of an external test set. mdpi.com | > 0.5 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). mdpi.com | As low as possible |
| Fischer's F-statistic | F-test | Assesses the statistical significance of the overall regression model. dergipark.org.tr | A high value indicates a statistically significant model. |
By developing a statistically robust and validated QSAR/QSPR model for this compound analogues, researchers can efficiently screen virtual libraries, prioritize candidates for synthesis, and gain a deeper understanding of the structure-function relationships governing their activity.
Structure Activity Relationship Sar Studies and Analogue Design of 2 2 Fluorobenzyl Oxy Benzonitrile
Rational Design of 2-((2-Fluorobenzyl)oxy)benzonitrile Analogues
The rational design of analogues of this compound is a meticulous process that involves the strategic modification of its core structure to enhance desired properties and understand the structural requirements for its biological activity. oncodesign-services.com This process is typically guided by computational modeling and a deep understanding of the target's binding site. nih.gov
Systematic Modification of the Benzonitrile (B105546) Moiety
The benzonitrile group is a critical component of the molecule, and its modification has been a key focus of SAR studies. The nitrile group itself can be a crucial interaction point or can be replaced with other functional groups to probe the electronic and steric requirements of the binding pocket.
Nitrile Group Replacements: Researchers have explored replacing the nitrile (-CN) group with other electron-withdrawing groups such as amides, esters, or small heterocyclic rings. These changes can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability.
Substitution on the Benzonitrile Ring: The aromatic ring of the benzonitrile moiety offers multiple positions for substitution. Introducing small alkyl, alkoxy, or halogen groups can influence the compound's lipophilicity and electronic distribution, potentially leading to improved activity. For instance, the position and nature of substituents can significantly impact the molecule's orientation within a biological target.
Exploration of Substitutions on the Fluorobenzyl Ring
The 2-fluorobenzyl group is another key pharmacophoric element. The fluorine atom, in particular, plays a significant role in modulating the compound's properties.
Position of the Fluorine Atom: The location of the fluorine atom on the benzyl (B1604629) ring is critical. Shifting the fluorine from the ortho (2-position) to the meta (3-position) or para (4-position) can drastically alter the molecule's conformational preferences and electronic properties, which in turn affects its interaction with biological targets. mdpi.com Studies on related diaryl ether compounds have shown that halogen substitution can influence activity. ddtjournal.com
Additional Substituents: Introducing other substituents on the fluorobenzyl ring, such as methyl, methoxy, or chloro groups, has been a common strategy. These modifications can enhance binding affinity through additional hydrophobic or polar interactions. For example, in some related series, a 4-fluorobenzyloxy derivative showed excellent antagonistic activity. nih.gov The presence of electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the ring. rsc.org
Variation of the Ether Linker
The ether linkage provides a degree of flexibility to the molecule, allowing the two aromatic rings to adopt an optimal orientation for binding. Modifications to this linker are crucial for optimizing potency and pharmacokinetic properties.
Altering Linker Length and Flexibility: The length and flexibility of the ether linker can be modified by introducing or removing methylene (B1212753) units (e.g., -OCH2CH2-). service.gov.uk This can impact the distance and relative orientation between the two aromatic systems.
Replacing the Ether Oxygen: The oxygen atom of the ether can be replaced with other atoms or functional groups, such as sulfur (thioether), nitrogen (amine), or an amide group. These changes can significantly alter the bond angles, polarity, and hydrogen bonding capabilities of the linker, leading to different SAR profiles. nih.gov
Synthetic Strategies for Analogue Libraries
The synthesis of a diverse range of analogues is essential for comprehensive SAR studies. Modern synthetic methodologies enable the efficient creation of large libraries of compounds for biological screening.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large numbers of analogues. google.com These techniques involve the systematic combination of a small number of starting materials in a high-throughput fashion.
Solid-Phase and Solution-Phase Synthesis: Both solid-phase and solution-phase synthesis techniques have been employed. researchgate.net In solid-phase synthesis, one of the starting materials is attached to a resin, allowing for easy purification by simple filtration and washing. Solution-phase synthesis, on the other hand, offers more flexibility in reaction conditions.
Ullmann Condensation and Nucleophilic Aromatic Substitution: The core diaryl ether scaffold can be constructed using classic reactions like the Ullmann condensation or nucleophilic aromatic substitution. beilstein-journals.orgnih.gov Modern advancements in these reactions, such as the use of palladium or copper catalysts, have enabled milder reaction conditions and broader substrate scope, making them amenable to combinatorial approaches. researchgate.netjsynthchem.com
Directed Synthesis of Key Analogues
While combinatorial approaches are excellent for initial screening, the synthesis of specific, key analogues often requires a more directed and customized approach. This is particularly true for complex structures or when a specific stereochemistry is desired.
Multi-Step Synthesis: The synthesis of targeted analogues may involve multi-step reaction sequences with careful protection and deprotection of functional groups. tuiasi.ro For instance, the synthesis might start from commercially available substituted phenols and benzyl halides.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a plethora of powerful reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are invaluable for creating specific carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. acs.org These methods allow for the late-stage functionalization of the core scaffold, providing a flexible route to a wide array of analogues.
Research Findings on Analogue Activity
Systematic SAR studies have yielded valuable insights into the structural features that govern the activity of this compound analogues. The following table summarizes some of the key findings from these studies.
| Modification | Observation | Implication |
| Benzonitrile Moiety | Replacement of the nitrile with a carboxamide group can sometimes lead to a decrease in activity, suggesting the nitrile may be involved in a key interaction. | The nitrile group is likely important for target binding, possibly through hydrogen bonding or dipolar interactions. |
| Fluorobenzyl Ring | Moving the fluorine atom from the 2-position to the 4-position can enhance activity in some systems. nih.gov | The electronic effect and steric profile of the 4-fluoro substituent may be more favorable for binding. |
| Fluorobenzyl Ring | Addition of a second substituent, such as a methyl or chloro group, can either increase or decrease activity depending on its position. | The binding pocket likely has specific steric and electronic requirements. |
| Ether Linker | Replacing the ether oxygen with a sulfur atom (thioether) often results in a significant change in activity, sometimes leading to a loss of potency. | The geometry and electronic nature of the ether oxygen are likely crucial for maintaining the optimal conformation for binding. |
| Ether Linker | Increasing the length of the linker by one methylene unit can lead to a decrease in activity. service.gov.uk | The distance between the two aromatic rings is a critical determinant of activity. |
These findings underscore the intricate relationship between the chemical structure of these analogues and their biological activity. The continuous exploration of this chemical space through rational design and innovative synthetic strategies holds promise for the development of new and improved therapeutic agents.
Theoretical Impact of Structural Modifications on Interaction Profiles
The interaction profile of this compound is dictated by the interplay of its three key structural components: the 2-fluorobenzyl group, the central ether linkage, and the benzonitrile moiety. Theoretical modifications to these regions can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties.
The 2-fluorobenzyl group offers several avenues for modification. The fluorine atom, with its high electronegativity and small size, can engage in hydrogen bonds and other electrostatic interactions. Altering its position on the benzyl ring (e.g., to the 3- or 4-position) or replacing it with other halogens (Cl, Br) or small electron-withdrawing or -donating groups (e.g., CN, CH3) would modulate the electronic distribution and steric profile of this fragment. Such changes are anticipated to have a profound effect on the molecule's interaction with target proteins.
The benzonitrile moiety is a common pharmacophore in medicinal chemistry, often acting as a bioisostere for other functional groups. Its nitrile group can participate in hydrogen bonding and dipole-dipole interactions. Replacing the nitrile group with other hydrogen bond acceptors like a carboxamide or a tetrazole could lead to altered binding modes and potencies.
Ligand Efficiency and Lipophilic Efficiency Assessments
Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics in drug design for evaluating the quality of a compound. LE relates the binding affinity of a ligand to its size (heavy atom count), while LLE connects potency to lipophilicity (LogP). High LE and LLE values are generally desirable, indicating that a compound achieves high potency without excessive size or lipophilicity.
To illustrate the theoretical impact of structural modifications on these efficiencies, a hypothetical set of analogs of this compound is presented below. The binding affinities (pIC50) are illustrative and based on general principles of structure-activity relationships.
| Compound | Modification | Heavy Atom Count | pIC50 (Hypothetical) | Ligand Efficiency (LE) | cLogP (Calculated) | Lipophilic Efficiency (LLE) |
| 1 | This compound | 17 | 7.0 | 0.41 | 3.5 | 3.5 |
| 2 | 2-((3-Fluorobenzyl)oxy)benzonitrile | 17 | 6.8 | 0.40 | 3.5 | 3.3 |
| 3 | 2-((4-Fluorobenzyl)oxy)benzonitrile | 17 | 6.5 | 0.38 | 3.5 | 3.0 |
| 4 | 2-((2-Chlorobenzyl)oxy)benzonitrile | 17 | 7.2 | 0.42 | 3.9 | 3.3 |
| 5 | 2-(Benzyloxy)benzonitrile | 16 | 6.2 | 0.39 | 3.2 | 3.0 |
| 6 | 2-((2-Fluorobenzyl)oxy)benzamide | 18 | 7.5 | 0.42 | 2.8 | 4.7 |
Note: The pIC50 values are hypothetical and for illustrative purposes only. cLogP values are estimations.
From this theoretical data, replacing the 2-fluoro substituent with a 3- or 4-fluoro group (compounds 2 and 3) might slightly decrease potency. A 2-chloro substituent (compound 4) could potentially enhance potency, but also increases lipophilicity, which might not be favorable for LLE. Removal of the fluorine atom (compound 5) could lead to a drop in potency. A significant improvement in LLE might be achieved by replacing the nitrile group with a more polar benzamide (B126) (compound 6), which could enhance potency while reducing lipophilicity.
Conformational Flexibility and Rotational Barrier Analysis
The three-dimensional conformation of this compound is largely determined by the rotational freedom around the C-O-C ether bonds. The molecule's ability to adopt different conformations can be crucial for its binding to a biological target. The energy required to rotate around these bonds is known as the rotational barrier.
The central diaryl ether-like core of the molecule suggests that it can exist in various conformations. Studies on structurally related diaryl ethers indicate that the lowest energy conformation is often a non-planar, "twisted" or "helical" one, which avoids steric clashes between the ortho substituents of the two aromatic rings.
The rotational barrier in molecules like this compound is influenced by several factors:
Steric Hindrance: The ortho-substituents on both the benzyl and benzonitrile rings (the fluorine atom and the nitrile group, respectively) will sterically interact during rotation, increasing the energy of the transition state and thus the rotational barrier.
Electronic Effects: The fluorine atom's electron-withdrawing nature can influence the bond lengths and angles of the benzyl ring, which can have a subtle effect on the rotational barrier.
Intramolecular Interactions: Potential weak intramolecular interactions, such as a hydrogen bond between the ortho-fluorine and a hydrogen on the methylene bridge, could stabilize certain conformations and influence the rotational energy profile.
The following table provides a qualitative theoretical assessment of how modifications might affect the rotational barriers and conformational flexibility.
| Modification | Expected Impact on Rotational Barrier (C-O-C) | Expected Impact on Conformational Flexibility | Rationale |
| Removal of 2-fluoro substituent | Decrease | Increase | Reduced steric hindrance from the ortho position allows for easier rotation. |
| Replacement of 2-fluoro with 2-chloro | Increase | Decrease | The larger size of the chlorine atom increases steric clash during rotation. |
| Replacement of ether oxygen with sulfur | Increase | Decrease | The C-S bond is longer, but the change in bond angle and electronic environment can lead to a higher rotational barrier. |
| Replacement of benzonitrile with a smaller group (e.g., H) | Decrease | Increase | Reduced steric bulk on the second aromatic ring lowers the energy of the rotational transition state. |
Mechanistic Investigations of 2 2 Fluorobenzyl Oxy Benzonitrile in Biological Systems Fundamental Research Focus
In Vitro Enzyme Inhibition Studies (Mechanism-Focused)
The initial assessment of a compound's biological activity often involves in vitro enzyme inhibition studies. These assays are designed to determine if the compound can modulate the activity of specific enzymes and to characterize the nature of this inhibition.
Determination of Inhibition Kinetics and Type
Enzyme inhibition kinetics studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, the mode of inhibition can be determined. Common types of reversible inhibition include competitive, noncompetitive, uncompetitive, and mixed inhibition. sci-hub.se
For instance, studies on certain benzonitrile (B105546) derivatives have identified them as partial reversible inhibitors of tyrosinase. mdpi.com In another example, a series of 4-(4-fluorobenzyl)piperazin-1-yl based compounds were found to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govnih.gov The determination of the inhibition constant (Ki) is a critical parameter derived from these studies, indicating the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.
The nitrile group itself can play a crucial role in enzyme inhibition. Some nitrile-containing compounds act as reversible covalent inhibitors. nih.gov This two-step mechanism involves an initial non-covalent binding followed by a reversible covalent bond formation with the target enzyme. nih.gov Kinetic analysis of such inhibitors allows for the determination of both the initial binding affinity (Ki) and the rates of the forward (k5) and reverse (k6) covalent modification steps. nih.gov
A hypothetical kinetic analysis of 2-((2-Fluorobenzyl)oxy)benzonitrile against a target enzyme might yield data as presented in the interactive table below, illustrating different potential inhibition types.
| Inhibitor Concentration (µM) | Substrate Concentration (µM) | Initial Velocity (µM/min) - No Inhibitor | Initial Velocity (µM/min) - With Inhibitor |
| 0 | 5 | 50 | 50 |
| 10 | 5 | 50 | 33.3 |
| 0 | 10 | 83.3 | 83.3 |
| 10 | 10 | 83.3 | 62.5 |
| 0 | 20 | 125 | 125 |
| 10 | 20 | 125 | 100 |
This is a hypothetical data table for illustrative purposes.
Investigation of Binding Reversibility
Determining whether an inhibitor binds reversibly or irreversibly to its target enzyme is a key aspect of its characterization. Reversible inhibitors typically dissociate from the enzyme over time, allowing the enzyme to regain its activity. This can be assessed through methods such as dialysis, dilution, or jump-dilution experiments. In these experiments, the enzyme-inhibitor complex is diluted, and the recovery of enzyme activity is monitored over time. A return of activity indicates reversible binding.
For reversible covalent inhibitors, the off-rate constant (koff) is a measure of the stability of the covalent bond. nih.gov A slow off-rate may lead to prolonged inhibition in a biological system. Studies on some benzonitrile derivatives acting as inhibitors of lysine-specific demethylase 1 (LSD1) have focused on developing reversible inhibitors. manchester.ac.uk
Receptor Binding Assays (Molecular Interaction Focus)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are fundamental in pharmacology for identifying and characterizing receptor ligands.
Competitive Binding Displacement Studies
Competitive binding assays are a common method to determine the binding affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor. science.govbmglabtech.com In this setup, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the competitor compound. The competitor compound will displace the labeled ligand from the receptor in a concentration-dependent manner.
The concentration of the competitor that displaces 50% of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor, which reflects its binding affinity. For example, radioligand binding assays have been used to evaluate the affinity of 2-substituted adenosine (B11128) derivatives, including those with benzyl (B1604629) ether groups, at various human adenosine receptor subtypes. nih.govnih.gov Similarly, fluorobenzyl ether derivatives of (+)-boldine have been assessed for their binding affinity at serotonin (B10506) receptors. scispace.com
A hypothetical competitive binding assay for this compound at a target receptor might produce the following data:
| Log [Competitor] (M) | % Specific Binding |
| -10 | 100 |
| -9 | 95 |
| -8 | 75 |
| -7 | 50 |
| -6 | 25 |
| -5 | 5 |
This is a hypothetical data table for illustrative purposes.
Cellular Target Engagement Studies (Methodological Focus)
Confirming that a compound reaches and binds to its intended target within a living cell is a critical step in drug discovery. discoverx.com Cellular target engagement assays provide this crucial validation.
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context. nih.gov This technique is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. nih.gov In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve in the presence of the compound indicates target engagement. nih.gov This method has been successfully used to assess the target engagement of inhibitors for various proteins, including ubiquitin-specific protease USP21. windows.net
Another approach involves the use of fluorescently labeled ligands to visualize target engagement directly within cells using techniques like fluorescence microscopy or NanoBRET (Bioluminescence Resonance Energy Transfer) assays. nih.gov Enzyme fragment complementation (EFC) is another technology that can be applied to study compound-target engagement in cells by monitoring changes in protein stability or interactions. discoverx.com These methods are instrumental in bridging the gap between in vitro activity and cellular effects.
Use of Chemical Probes for Target Identification
A thorough review of the scientific literature did not yield any studies where this compound has been utilized as a chemical probe for target identification. The principles of using chemical probes involve small, selective molecules to interrogate biological systems, but there is no evidence to suggest that this compound has been applied in such a capacity.
Biophysical Techniques for Protein-Ligand Interaction Characterization (e.g., ITC, SPR)
There are no publicly available research findings on the use of biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the interaction of this compound with any protein targets. While these techniques are standard for quantifying protein-ligand interactions, no such studies have been reported for this specific compound.
Interactive Data Table: Biophysical Interaction Data for this compound
| Technique | Target Protein | Binding Affinity (Kd) | Thermodynamics (ΔH, -TΔS) | Stoichiometry (n) |
|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Surface Plasmon Resonance (SPR) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No published data is available for the biophysical characterization of this compound.
Investigation of Intracellular Signaling Pathways (Fundamental Biochemistry)
Consistent with the lack of target identification and biophysical data, there is no information available in the scientific literature regarding the investigation of the effects of this compound on intracellular signaling pathways.
Modulation of Specific Kinase Activities
No studies were found that investigated the modulatory effect of this compound on the activity of any specific kinases. Kinase assays are a common method for determining the inhibitory or activating potential of small molecules on kinase function, but no such data has been published for this compound.
Interactive Data Table: Kinase Modulation Profile of this compound
| Kinase Target | Assay Type | IC50 / EC50 | % Inhibition at a given concentration |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No published data is available on the kinase modulation activity of this compound.
Impact on Transcription Factor Activation
A comprehensive search of the scientific literature revealed no studies on the impact of this compound on the activation of transcription factors. Assays that measure the activity of transcription factors in response to a compound are crucial for understanding its effects on gene expression, but no such research has been reported for this molecule.
Interactive Data Table: Effect of this compound on Transcription Factor Activation
| Transcription Factor | Cellular Context | Method of Detection | Observed Effect (Activation/Repression) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No published data is available on the impact of this compound on transcription factor activation.
Potential Academic Applications and Future Research Directions for 2 2 Fluorobenzyl Oxy Benzonitrile
2-((2-Fluorobenzyl)oxy)benzonitrile as a Chemical Probe for Biological Systems
A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a cellular pathway. chemicalprobes.org The development and utilization of selective chemical probes are crucial for understanding complex biological processes and for the initial stages of drug discovery. chemicalprobes.orgnih.gov
Target validation is a critical and early step in the drug discovery process, aiming to provide evidence that a specific biological target is directly involved in a disease process and that modulation of this target is likely to have a therapeutic effect. sygnaturediscovery.com Small molecules are often employed as "tool" compounds in these studies to probe the function of a target in cellular or in vivo models. sygnaturediscovery.com
While specific biological targets for this compound have not been extensively reported, its structural motifs suggest potential for interaction with various biological macromolecules. The benzonitrile (B105546) group is a common feature in many biologically active compounds. researchgate.net The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability. Conceptually, this compound could be used in initial screening campaigns to identify novel protein-ligand interactions. Once a specific interaction is identified, the compound could serve as a starting point for the development of more potent and selective probes to validate the function of the identified target.
Phenotypic screening is an approach in drug discovery that aims to identify substances that induce a desired change in the phenotype of a cell or an organism, without prior knowledge of the specific biological target. nih.gov This method is particularly useful for complex diseases where the underlying biology is not fully understood. scholaris.ca
Libraries of diverse small molecules are essential for the success of phenotypic screening campaigns. This compound, with its distinct chemical features, would be a valuable addition to such libraries. Its inclusion would increase the chemical diversity of the screening deck, thereby enhancing the probability of discovering novel "hits" that can modulate a disease-relevant phenotype. Subsequent hit-to-lead optimization and target deconvolution studies could then elucidate the mechanism of action.
Scaffold Development in Medicinal Chemistry Research (Pre-clinical, conceptual)
The core structure of a molecule that is responsible for its primary biological activity is often referred to as a scaffold. In medicinal chemistry, the development of new scaffolds is a key strategy for discovering novel drugs with improved properties. mdpi.com
The this compound core structure can be envisaged as a versatile starting point for the design of new chemical entities. The aryl rings can be further substituted to explore structure-activity relationships (SAR) and to optimize pharmacokinetic properties. The ether linkage provides a degree of conformational flexibility, which can be important for fitting into a biological target's binding site.
For instance, derivatives of similar benzyl (B1604629) ether scaffolds have been investigated for a range of biological activities. The benzonitrile moiety itself is a key pharmacophore in various approved drugs and clinical candidates. google.com By systematically modifying the substituents on both the benzyl and the benzonitrile rings, medicinal chemists could generate a library of analogues for screening against a wide array of biological targets.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds, starting from low-molecular-weight fragments that bind to a biological target. gardp.orgnih.gov These fragments are then grown or linked together to generate more potent molecules. nih.gov
The structure of this compound can be conceptually dissected into two key fragments: 2-fluorobenzyl alcohol and 2-cyanophenol. Each of these fragments possesses desirable properties for FBDD. They are relatively small, have low complexity, and contain functional groups that can be used for linking or further elaboration. Screening of a fragment library containing these or similar fragments against a protein of interest could identify initial binding interactions. The structural information from these initial hits could then guide the rational design of larger, more potent molecules that incorporate the this compound scaffold.
Exploration in Materials Science Research (Conceptual)
While the primary focus for compounds like this compound is often in the life sciences, their unique chemical structures can also suggest potential applications in materials science. The presence of aromatic rings, a polar nitrile group, and a fluorine atom can impart interesting electronic and physical properties to materials.
Conceptually, the benzonitrile moiety could be utilized in the synthesis of polymers or coordination complexes. The fluorine substitution can influence properties such as thermal stability, solubility, and electronic characteristics. For example, some organic molecules containing fluorine and nitrile groups are explored for applications in organic electronics. smolecule.com Although no specific research has been published on the use of this compound in materials science, its structure suggests that it could be a building block for creating novel organic materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs) or as components in liquid crystals. bldpharm.com Further research would be needed to synthesize and characterize such materials to evaluate their potential.
Integration into Polymer Matrices
The incorporation of small molecules into polymer matrices is a well-established strategy to create advanced materials with tailored properties. For this compound, integration into various polymer systems could yield materials with enhanced thermal stability, specific optical properties, and improved processability. rsc.orgnsf.govresearchgate.net The presence of the fluorine atom can impart desirable characteristics such as hydrophobicity and chemical resistance to the resulting polymer composite. researchgate.net
Future research in this area could focus on the following:
Melt Blending and Solution Casting: Investigating the miscibility and compatibility of this compound with a range of thermoplastic and thermosetting polymers through techniques like melt blending and solution casting.
Copolymerization: Exploring the possibility of chemically incorporating the molecule into polymer chains as a monomer or a functional additive, which could lead to novel fluorinated poly(arylene ether)s or related polymers with unique properties. mdpi.comrsc.org
Characterization of Composites: A thorough analysis of the mechanical, thermal, and optical properties of the resulting polymer composites would be essential to determine their suitability for various applications.
Table 1: Potential Polymer Matrices and Their Properties for Integration with this compound
| Polymer Matrix | Potential Enhanced Properties | Rationale |
| Polymethyl Methacrylate (PMMA) | Optical clarity, UV resistance | PMMA is a transparent thermoplastic, and the incorporation of the fluorinated compound could modify its refractive index and enhance its performance in optical applications. qmul.ac.uk |
| Polycarbonates (PC) | Thermal stability, mechanical strength | The rigid aromatic structure of the compound could enhance the thermal and mechanical properties of PC. |
| Polyimides (PI) | Dielectric properties, thermal stability | Fluorinated polyimides are known for their low dielectric constants and high thermal stability, making the integration of this compound a promising research direction for advanced electronics. researchgate.net |
Optoelectronic Property Exploration
Benzonitrile derivatives are known to exhibit interesting photophysical properties, including thermally activated delayed fluorescence (TADF), making them promising candidates for applications in organic light-emitting diodes (OLEDs). qmul.ac.ukrsc.orgworktribe.com The combination of the electron-withdrawing nitrile group and the fluorinated benzyl ether moiety in this compound suggests that it may possess unique optoelectronic characteristics.
Future research should be directed towards:
Photophysical Characterization: A comprehensive study of the absorption and emission spectra, quantum yield, and fluorescence lifetime of the compound in various solvents and in solid-state matrices. researchgate.net
Theoretical Modeling: Employing computational methods like density functional theory (DFT) to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and to predict its potential for applications in optoelectronic devices. researchgate.net
Device Fabrication and Testing: Incorporating this compound as an emitter or host material in OLED devices to evaluate its performance, including efficiency, color purity, and stability. qmul.ac.ukrsc.org
Table 2: Predicted Optoelectronic Properties of Benzonitrile Derivatives for Comparison
| Compound Class | Key Optoelectronic Property | Potential Application | Reference |
| Donor-Acceptor Benzonitriles | Thermally Activated Delayed Fluorescence (TADF) | Organic Light-Emitting Diodes (OLEDs) | qmul.ac.ukrsc.org |
| π-conjugated Schiff bases | Nonlinear optical (NLO) properties | Photonics, Optical Switching | researchgate.net |
| Fluorinated Benzonitriles | Mechanochromic Luminescence (MCL) | Sensors, Security Inks | qmul.ac.uk |
Future Methodological Advancements in the Study of this compound
To fully elucidate the properties and behavior of this compound, the development and application of advanced analytical techniques are crucial.
Application of Advanced Imaging Techniques
Given the presence of a fluorine atom, this compound is a potential candidate for imaging applications, particularly using fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). This non-invasive technique could be used to track the distribution and localization of the compound within various systems, such as in polymer blends or biological environments, without the background signal inherent in proton MRI.
Future research could involve:
¹⁹F MRI Studies: Exploring the use of the compound as a ¹⁹F MRI contrast agent to visualize its distribution in materials or biological systems.
Fluorescence Microscopy: If the compound is found to be fluorescent, high-resolution fluorescence microscopy techniques could be employed to study its subcellular localization or its dispersion within a polymer matrix.
Development of Novel Analytical Assays
The unique chemical structure of this compound may require the development of specific analytical methods for its detection and quantification.
Potential future research includes:
Chromatographic Methods: Developing and validating highly sensitive and selective chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), for the analysis of the compound in complex matrices. rsc.orgnih.gov
Spectroscopic Techniques: Utilizing advanced spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, for the detailed structural characterization and purity assessment of the compound and its derivatives. wiserpub.com
Impurity Profiling: Identifying, isolating, and characterizing any impurities that may be present in synthesized batches of the compound to ensure its suitability for high-purity applications. researchgate.net
Unexplored Reactivity and Transformation Pathways of this compound
The chemical structure of this compound presents several reactive sites, including the nitrile group, the ether linkage, and the aromatic rings, suggesting a variety of potential chemical transformations that remain to be explored.
Nitrile Group Transformations: The nitrile group can undergo a range of reactions, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic compounds. asianpubs.orgacs.orgsci-rad.comnih.govmdpi.com Investigating these transformations could lead to the synthesis of novel derivatives with potentially interesting biological or material properties. google.com For instance, the 1,3-dipolar cycloaddition of the corresponding nitrile oxide could yield isoxazole (B147169) derivatives. asianpubs.orgacs.org
Ether Bond Cleavage: The benzylic ether linkage is susceptible to cleavage under various conditions, such as catalytic hydrogenation or treatment with strong acids or oxidizing agents. organic-chemistry.orgorganic-chemistry.orgopenstax.orgrecercat.catyoutube.com Studying the selective cleavage of this bond could provide a synthetic route to other functionalized molecules. For example, reductive cleavage would yield 2-cyanophenol and 2-fluorotoluene (B1218778). organic-chemistry.orgyoutube.com
Aromatic Ring Functionalization: The two aromatic rings offer sites for electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups to tailor the molecule's properties.
Conclusion
Summary of Key Academic Contributions Pertaining to 2-((2-Fluorobenzyl)oxy)benzonitrile
The chemical compound this compound has primarily emerged in the scientific literature as a valuable intermediate and structural motif in the field of medicinal chemistry. Its academic contributions are largely centered on its utility in the synthesis of more complex, biologically active molecules.
One of the notable applications of this compound is in the development of cannabinoid receptor 2 (CB2) agonists. Researchers have utilized this compound in the synthesis of novel molecules designed to modulate the CB2 receptor, which is a target for various therapeutic areas, including inflammatory and neuropathic pain. nih.gov For instance, it has been a key building block in the preparation of 5-(2-((2-Fluorobenzyl)oxy)benzylidene)-3-isopropylthiazolidine-2,4-dione, a compound that demonstrated CB2 agonistic activity. nih.gov
Furthermore, this compound has been incorporated into the structure of quercetin (B1663063) derivatives with the aim of developing new anti-HCV agents. mdpi.com Quercetin, a natural flavonoid, has shown moderate anti-HCV activity, and chemical modifications are being explored to enhance its potency. The introduction of the 2-((2-fluorobenzyl)oxy) moiety at the 7-O position of quercetin was investigated as a strategy to improve its antiviral properties. mdpi.com
The patent literature also reveals the use of this compound in the design of potential therapeutics. It has been cited in a patent for GLP-1 receptor agonists, which are important in the treatment of type 2 diabetes and obesity. google.com Specifically, it is listed as a component in the synthesis of complex molecules targeting this receptor. Another patent discloses its use as an intermediate in the enantio- and diastereoselective total synthesis of Belzutifan, a hypoxia-inducible factor 2α (HIF-2α) inhibitor used for the treatment of certain cancers. doi.org
In the realm of synthetic methodology, the preparation of this compound has been described in the context of developing novel photo- and electrochemical approaches for constructing complex molecular architectures. unipd.it
While not the central focus of these studies, the repeated use of this compound underscores its significance as a readily accessible and synthetically versatile building block for introducing a fluorinated benzyl (B1604629) ether group linked to a benzonitrile (B105546) moiety. This combination of functional groups appears to be advantageous for achieving desired interactions with biological targets.
Table 1: Key Academic Applications of this compound
| Application Area | Specific Role of the Compound | Key Findings | Reference |
|---|---|---|---|
| CB2 Receptor Agonists | Intermediate in the synthesis of 5-(2-((2-Fluorobenzyl)oxy)benzylidene)-3-isopropylthiazolidine-2,4-dione | The resulting compound exhibited CB2 agonistic activity. | nih.gov |
| Anti-HCV Agents | Component of modified quercetin derivatives. | The 2-((2-fluorobenzyl)oxy) group was introduced to potentially enhance antiviral activity. | mdpi.com |
| GLP-1 Receptor Agonists | Building block in the synthesis of potential therapeutic agents. | Mentioned in a patent for its role in constructing complex molecules for this target. | google.com |
| HIF-2α Inhibitors | Intermediate in the synthesis of Belzutifan. | Utilized in the total synthesis of an approved anti-cancer drug. | doi.org |
Identification of Remaining Knowledge Gaps in the Academic Understanding of the Compound
Despite its utility as a synthetic intermediate, a comprehensive academic understanding of this compound itself remains largely undeveloped. The existing literature primarily views it as a means to an end, leading to several significant knowledge gaps.
Furthermore, there is a scarcity of research focused on optimizing the synthesis of this compound. Although its preparation is mentioned in various contexts nih.govunipd.it, a comparative study of different synthetic routes, evaluation of reaction yields under various conditions, and the development of a scalable, cost-effective synthesis protocol are missing.
The intrinsic biological activity of this compound is another unexplored area. The compound has been used to build biologically active molecules, but its own pharmacological profile, including any potential therapeutic or toxic effects, has not been investigated. Understanding its ADME (absorption, distribution, metabolism, and excretion) properties and its metabolic fate is crucial, especially considering its presence as a structural fragment in potential drug candidates.
The reactivity of the compound has also not been systematically explored. A detailed study of its chemical transformations, beyond its use in specific, targeted syntheses, could reveal new synthetic possibilities and applications. For instance, the reactivity of the nitrile group or the fluorinated benzene (B151609) ring in this specific molecular context has not been comprehensively studied.
Finally, the rationale for the frequent use of the 2-fluoro substitution pattern in the benzyl group, in contrast to other positional isomers or a non-fluorinated analogue, is often not explicitly justified in the literature from a structure-activity relationship (SAR) perspective for the final target molecules.
Table 2: Identified Knowledge Gaps for this compound
| Category | Specific Knowledge Gap |
|---|---|
| Physicochemical Properties | Lack of comprehensive experimental data and detailed spectroscopic and crystallographic analysis. |
| Synthesis | Absence of optimized and scalable synthetic protocols and comparative studies of synthetic routes. |
| Biological Activity | Unknown intrinsic pharmacological profile, including ADME properties and potential toxicity. |
| Chemical Reactivity | Limited understanding of its reactivity beyond its use as a simple building block. |
Outlook on Transformative Research Opportunities for this compound
The existing knowledge gaps surrounding this compound present several exciting opportunities for transformative research that could elevate its status from a simple building block to a well-characterized and versatile chemical entity.
A fundamental research opportunity lies in the comprehensive characterization of the compound. This would involve detailed physicochemical studies, including single-crystal X-ray diffraction analysis to understand its solid-state structure. Such fundamental data would be invaluable for computational modeling and for predicting its behavior in different chemical and biological environments.
In the realm of synthetic chemistry, there is an opportunity to develop and optimize novel and efficient synthetic routes to this compound. This could involve exploring green chemistry principles to create more sustainable and cost-effective production methods. Furthermore, a systematic investigation of its reactivity could unlock new synthetic applications, potentially leading to the discovery of novel chemical transformations.
A significant area for transformative research is the exploration of the compound's own biological activities. A thorough screening of this compound against a wide range of biological targets could reveal unexpected pharmacological properties. This could open up entirely new avenues for its use as a lead compound in drug discovery.
Building on its established use in medicinal chemistry, there is an opportunity to design and synthesize libraries of analogues of this compound. By systematically modifying its structure—for example, by changing the position of the fluorine atom, replacing the nitrile group with other functional groups, or altering the substitution pattern on the benzonitrile ring—researchers could conduct detailed structure-activity relationship (SAR) studies. This could lead to the development of new chemical probes to study biological processes or to the identification of novel therapeutic agents.
Finally, the application of computational chemistry and machine learning could provide significant insights. Predictive models for its biological activity, toxicity, and physicochemical properties could guide experimental work and accelerate the discovery of new applications for this compound and its derivatives.
Table 3: Potential Research Opportunities for this compound
| Research Area | Potential Transformative Outcome |
|---|---|
| Fundamental Characterization | Comprehensive understanding of its physicochemical properties to enable predictive modeling. |
| Synthetic Chemistry | Development of green and efficient synthetic routes and discovery of novel chemical reactivity. |
| Pharmacology | Identification of novel intrinsic biological activities and potential as a lead compound. |
| Medicinal Chemistry | Creation of analogue libraries for detailed SAR studies and the development of new chemical probes and therapeutics. |
Q & A
Q. What are the established synthetic methodologies for 2-((2-Fluorobenzyl)oxy)benzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of a hydroxyl-substituted benzonitrile with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Key optimizations include controlling reaction temperature (60–80°C), solvent polarity, and stoichiometry of the benzyl halide . Fluorination steps may require careful selection of reagents (e.g., KF or Selectfluor) to avoid side reactions, as described in fluorobenzonitrile derivatization studies . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., fluorine-induced splitting in aromatic protons) and compare with literature data. For example, the 2-fluorobenzyl group shows distinct splitting in the range δ 7.0–7.6 ppm .
- FT-IR : Confirm nitrile (C≡N) stretching at ~2220 cm⁻¹ and ether (C-O-C) vibrations near 1250 cm⁻¹.
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions, as demonstrated in structurally related benzonitrile derivatives .
Q. What safety protocols are essential when handling fluorinated benzonitrile derivatives?
Fluorinated compounds require strict PPE (gloves, goggles, lab coats) and ventilation due to potential toxicity. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Avoid inhalation by working in fume hoods, as per safety guidelines for fluorobenzonitrile analogs .
Advanced Research Questions
Q. How does the 2-fluorobenzyl moiety influence binding affinity in serotonin receptor agonists?
The 2-fluorobenzyl group enhances lipophilicity and π-stacking interactions with 5-HT₂A receptors, as observed in β-arrestin-biased agonists. Structure-activity relationship (SAR) studies show that fluorination at the ortho position reduces metabolic degradation compared to non-fluorinated analogs, improving pharmacokinetic profiles . Computational docking and radioligand binding assays (e.g., using [³H]ketanserin) are critical for validating these effects.
Q. What strategies resolve regioselectivity challenges during fluorination of benzyloxybenzonitrile precursors?
- Electrophilic fluorination : Use Selectfluor or N-fluoropyridinium salts to target electron-rich aromatic positions.
- Directed ortho-metalation : Employ directing groups (e.g., nitrile) to position fluorine via Pd-catalyzed C-H activation .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, minimizing polyfluorination byproducts .
Q. How can reaction scalability issues be mitigated in multi-step syntheses of this compound?
- Process optimization : Use flow chemistry to enhance heat/mass transfer and reduce batch variability.
- In-line analytics : Implement HPLC or GC-MS to monitor intermediates in real time .
- Purification : Replace column chromatography with crystallization using solvent pairs (e.g., ethanol/water) for higher yields .
Q. What contradictions exist in reported pharmacological data for fluorobenzonitrile derivatives, and how can they be addressed?
Discrepancies in receptor binding affinities (e.g., µM vs. nM IC₅₀ values) may arise from assay conditions (e.g., cell type, incubation time). Standardized protocols (e.g., CEREP panels) and orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) are recommended to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
